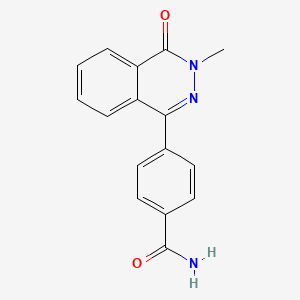

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Description

Properties

IUPAC Name |

4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHKEIFGMCWOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848739-94-6 | |

| Record name | 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide exhibit anticancer properties. A study published in Cancer Letters highlighted that derivatives of phthalazinones can inhibit tumor growth by inducing apoptosis in cancer cells . This compound may act on specific molecular targets involved in cancer cell proliferation.

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Studies have shown that phthalazinone derivatives possess activity against various bacterial strains, including resistant strains . This suggests a promising avenue for developing new antibiotics.

Biological Research Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit certain kinases that play crucial roles in cell signaling and cancer progression .

Case Study: Kinase Inhibition

A notable case study demonstrated the efficacy of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide as a selective inhibitor of a specific kinase involved in cancer metastasis. The results indicated a significant reduction in cell migration and invasion in vitro, supporting its potential as a therapeutic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Phthalazinone-Benzamide Derivatives

(E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17) Core Structure: Shares the 4-oxo-3,4-dihydrophthalazin-1-yl moiety but incorporates a fluorinated benzamide and a hydroxyamino-propenyl group. Activity: Exhibits superior anti-proliferative activity compared to olaparib (PARP inhibitor) and SAHA (HDAC inhibitor) in cancer cell lines, with 4.1-fold lower cytotoxicity in normal MCF-10A cells . Key Difference: The hydroxyamino group enhances HDAC inhibition, while fluorine improves metabolic stability and target affinity.

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (A444758) Core Structure: Fluorine substitution at the 2-position of the benzamide ring. Available in high purity (95%) for research use .

Quinazolinone-Benzamide Derivatives

3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) Core Structure: Replaces phthalazinone with quinazolinone, retaining the 3-methyl-4-oxo group. Substituent: 3-Fluoro on the benzamide. Synthesis: Prepared via nucleophilic substitution and coupling reactions, indicating similar synthetic complexity to the target compound .

3,4-Difluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4e) Substituent: 3,4-Difluoro on the benzamide. Potential Impact: Increased electronegativity may improve membrane permeability but could alter toxicity profiles .

Key Observations :

- Substituent Impact: Fluorine and hydroxyamino groups enhance target engagement and reduce off-target toxicity, as seen in Compound 17 .

- Core Flexibility: Quinazolinone analogs (4d, 4e) demonstrate that minor core modifications retain synthetic feasibility but may alter bioactivity .

Biological Activity

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is , with a molecular weight of approximately 265.31 g/mol. Its structure features a phthalazinone moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Several studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2 µg/mL |

| Escherichia coli | 1 - 4 µg/mL |

| Pseudomonas aeruginosa | 2 - 8 µg/mL |

This data suggests that the compound may serve as a lead structure for developing new antibiotics targeting resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.

Case Study:

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide resulted in a significant reduction in cell viability. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide appears to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : The compound may enhance the host immune response against pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide, and what reagents are critical for cyclization?

- The synthesis typically involves multi-step reactions, including:

- Cyclization : Use of trifluoroacetic anhydride or similar reagents to introduce functional groups like the trifluoromethyl moiety (commonly seen in benzamide derivatives) .

- Catalysts : Acidic or basic catalysts (e.g., p-TsOH) to facilitate ring closure during phthalazinone formation .

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) and recrystallization are standard for isolating the compound .

- Characterization : NMR (1H/13C), IR, and LC-MS are essential for confirming structural integrity .

Q. How does the benzamide moiety influence solubility and biological activity in this compound?

- The benzamide group enhances solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding interactions. This is critical for in vitro assays requiring aqueous compatibility .

- Biological screening : Preliminary assays (e.g., antimicrobial or kinase inhibition) should prioritize solubility optimization via co-solvents or salt formation .

Q. What analytical techniques are recommended for structural elucidation of this compound?

- NMR spectroscopy : 1H NMR (200–400 MHz) resolves methyl and aromatic protons, while 13C NMR confirms carbonyl (C=O) and quaternary carbons .

- X-ray crystallography : Single-crystal analysis provides absolute configuration data, especially for resolving stereochemistry in the phthalazinone core .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the phthalazinone core under varying catalytic conditions?

- Methodological approach :

- Screening catalysts : Compare yields using Lewis acids (e.g., ZnCl2) vs. Brønsted acids (e.g., H2SO4) in cyclization steps .

- Temperature gradients : Test reactions at 45–80°C to identify optimal exothermic/endothermic conditions .

- Data analysis : Use DOE (Design of Experiments) to model interactions between catalyst load, temperature, and solvent polarity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?

- Case study : If NMR shows split peaks for methyl groups:

- Dynamic effects : Investigate restricted rotation in the phthalazinone ring using variable-temperature NMR .

- Tautomerism : Assess keto-enol tautomerization via deuterium exchange experiments .

- Cross-validation : Compare crystallographic data (e.g., bond lengths/angles) with computational models (DFT) .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Conceptual basis : Link synthesis to structure-activity relationship (SAR) models:

- Electron-withdrawing groups : Introduce substituents (e.g., -CF3) to modulate electron density in the benzamide ring, enhancing target binding .

- Molecular docking : Use software (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases) .

- Validation : Prioritize derivatives with improved LogP values (<3) for in vivo pharmacokinetic studies .

Q. What methodologies address challenges in crystallizing this compound for X-ray analysis?

- Crystallization protocols :

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .

- Seeding : Introduce microcrystals from analogous compounds to induce growth .

- Data collection : Synchrotron radiation improves resolution for low-symmetry crystals .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Case example : If in silico models predict high binding affinity but in vitro assays show low activity:

- Solubility check : Confirm compound stability in assay buffers via HPLC .

- Metabolite screening : Use LC-MS to detect degradation products .

- Target validation : Verify protein target expression/purity (e.g., Western blot) .

Methodological Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Cyclization catalyst | p-TsOH (10 mol%), 80°C | |

| Purification method | Silica gel chromatography (1:1 hexane/EtOH) | |

| Crystallization solvent | DCM/hexane (1:3) | |

| NMR solvent | DMSO-d6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.